molecular formula C20H19NO4 B3982066 2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3982066
M. Wt: 337.4 g/mol
InChI Key: FXWPWOBBSJXBIX-UHFFFAOYSA-N
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Patent
US04837305

Procedure details

The title compound was prepared from compound X (R=2-allylphenyl) and phthalimide by the general procedure described above for the 1-naphthyl derivative (Compound XII).
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-naphthyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound XII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(CC([C:7]1[C:12](O)=[CH:11][C:10]([OH:14])=[C:9]([CH2:15][CH:16]=[C:17](C)C)[C:8]=1[O-])=O)C.[C:21]1(=[O:31])[NH:25][C:24](=[O:26])[C:23]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:22]12>>[CH2:15]([C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][C:10]=1[O:14][CH2:9][CH:10]([OH:14])[CH2:11][N:25]1[C:21](=[O:31])[C:22]2=[CH:30][CH:29]=[CH:28][CH:27]=[C:23]2[C:24]1=[O:26])[CH:16]=[CH2:17]

Inputs

Step One
Name
compound X
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Step Two
Name
1-naphthyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Compound XII
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(OCC(CN2C(C=3C(C2=O)=CC=CC3)=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.